molecular formula C19H25N3O4 B3797150 8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No.: B3797150
M. Wt: 359.4 g/mol
InChI Key: HVXBKYVRNZQUJI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazino[1,2-a]pyrazine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure that includes at least two different elements. In this case, the ring structure includes nitrogen (N) and carbon © atoms. The compound also contains a butoxybenzoyl group and a methyl group attached to the pyrazino[1,2-a]pyrazine core .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazino[1,2-a]pyrazine core, followed by the attachment of the butoxybenzoyl and methyl groups. This could potentially be achieved through a series of reactions including condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazino[1,2-a]pyrazine ring, with the butoxybenzoyl and methyl groups attached at specific positions. The exact structure would depend on the locations of these attachments .


Chemical Reactions Analysis

As a heterocyclic compound, pyrazino[1,2-a]pyrazine derivatives can participate in a variety of chemical reactions. The reactivity of the compound would be influenced by the presence and position of the butoxybenzoyl and methyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the butoxybenzoyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a pharmaceutical, the mechanism of action might involve interaction with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be evaluated through experimental testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. This could include testing its activity against various biological targets, evaluating its safety profile, and optimizing its synthesis .

Properties

IUPAC Name

2-(2-butoxybenzoyl)-8-methyl-3,4,7,9a-tetrahydro-1H-pyrazino[1,2-a]pyrazine-6,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-3-4-11-26-16-8-6-5-7-14(16)18(24)21-9-10-22-15(12-21)19(25)20(2)13-17(22)23/h5-8,15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXBKYVRNZQUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)N2CCN3C(C2)C(=O)N(CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 2
Reactant of Route 2
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 3
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 4
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 5
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 6
8-(2-butoxybenzoyl)-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione

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